molecular formula C₃¹³C₂H₄N₅¹⁵NO₃ B1141097 8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity CAS No. 1215708-85-2

8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity

Cat. No.: B1141097
CAS No.: 1215708-85-2
M. Wt: 199.1
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Description

8-Nitroguanine-4,8-13C2-7-15N, technical grade-50 per cent Purity: is a modified form of guanine, a nucleobase found in DNA and RNA. This compound is labeled with isotopes of carbon-13 and nitrogen-15, making it useful for various scientific studies, particularly in understanding DNA damage and mutagenesis. The nitro group at the 8th position of guanine introduces unique chemical properties that are significant in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitroguanine-4,8-13C2-7-15N typically involves the nitration of guanine. The process begins with the isotopic labeling of guanine at the desired positions. This is followed by the introduction of a nitro group at the 8th position. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to maintain the purity and yield of the product. The technical grade of 50 per cent purity indicates that the compound is suitable for research purposes but may contain some impurities that do not significantly affect its intended use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 8-Nitroguanine can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Various oxidized guanine derivatives.

    Reduction: 8-Aminoguanine.

    Substitution: Substituted guanine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-Nitroguanine-4,8-13C2-7-15N is used to study the mechanisms of nitration and the effects of nitro groups on nucleobase reactivity. It serves as a model compound for understanding the behavior of nitro-substituted nucleobases.

Biology

In biological research, this compound is crucial for studying DNA damage and repair mechanisms. The incorporation of 8-Nitroguanine into DNA can lead to base mispairing and mutations, making it a valuable tool for mutagenesis studies.

Medicine

In medicine, 8-Nitroguanine is used to investigate the effects of nitro-substituted nucleobases on cellular processes. It helps in understanding the role of DNA damage in diseases such as cancer and in the development of therapeutic strategies.

Industry

In the industrial sector, this compound is used in the development of diagnostic tools and as a standard in analytical techniques involving isotopic labeling.

Mechanism of Action

The primary mechanism by which 8-Nitroguanine-4,8-13C2-7-15N exerts its effects is through its incorporation into DNA. The nitro group at the 8th position can cause base mispairing during DNA replication, leading to mutations. This mispairing can result in various biological effects, including the activation of DNA repair pathways and the induction of mutagenesis. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis of the compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    8-Oxoguanine: Another modified guanine with an oxygen atom at the 8th position, commonly used in oxidative stress studies.

    8-Aminoguanine: A reduced form of 8-Nitroguanine, used in studies of DNA repair and mutagenesis.

    8-Bromoguanine: A halogenated derivative of guanine, used in nucleophilic substitution studies.

Uniqueness

8-Nitroguanine-4,8-13C2-7-15N is unique due to its combination of a nitro group and isotopic labeling. This combination allows for specific studies on the effects of nitro substitution in nucleobases and provides a means to track the compound in complex biochemical pathways. Its ability to induce mutations through base mispairing makes it particularly valuable in genetic and mutagenesis research.

Properties

CAS No.

1215708-85-2

Molecular Formula

C₃¹³C₂H₄N₅¹⁵NO₃

Molecular Weight

199.1

Synonyms

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N;  2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; 

Origin of Product

United States

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